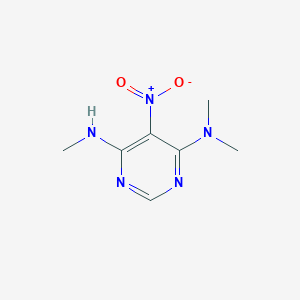
(4-Amino-2,6-difluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2,6-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of an amino group and two fluorine atoms on a benzene ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,6-difluorophenyl)methanol typically involves the following steps:
Nitration and Reduction: The starting material, 2,6-difluorobenzaldehyde, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.
Hydroxymethylation: The resulting 4-amino-2,6-difluorobenzene is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Amino-2,6-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under elevated temperatures and in the presence of a catalyst.
Major Products:
Oxidation: 4-Amino-2,6-difluorobenzaldehyde or 4-Amino-2,6-difluorobenzoic acid.
Reduction: 4-Amino-2,6-difluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Amino-2,6-difluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Amino-2,6-difluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
- 4-Amino-2,6-difluorobenzaldehyde
- 4-Amino-2,6-difluorobenzoic acid
- 4-Amino-2,6-difluoroaniline
Comparison: (4-Amino-2,6-difluorophenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the same benzene ring This combination allows for versatile chemical modifications and applications
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
(4-amino-2,6-difluorophenyl)methanol |
InChI |
InChI=1S/C7H7F2NO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3,10H2 |
Clave InChI |
OYYWADWXUYXRKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)



![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)


![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)


